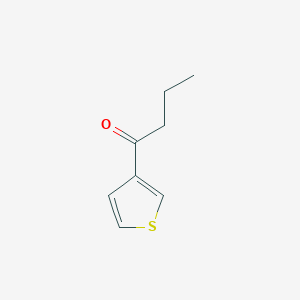

1-(Thiophen-3-yl)butan-1-one

Overview

Description

1-(Thiophen-3-yl)butan-1-one is a chemical compound with the CAS Number: 854468-08-9 . It has a molecular weight of 154.23 and is typically in liquid form .

Chemical Reactions Analysis

Thiophene derivatives, including potentially this compound, have been shown to have a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors .Scientific Research Applications

Synthesis and Characterization of Hydroxy Pyrazolines 1-(Thiophen-3-yl)butan-1-one, derived from the Claisen–Schmidt condensation process, plays a crucial role in the synthesis of hydroxy pyrazolines, which are significant in the field of organic chemistry. These compounds are characterized using techniques like IR, NMR, and mass spectrometry (Parveen, Iqbal, & Azam, 2008).

Antidiabetic Potential and Solubility Improvement Research has explored the molecular association of a thiophen-based compound, specifically 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one, with 2-hydroxypropyl-β-cyclodextrin. This association improved solubility, showing potential in antidiabetic applications (Devine et al., 2020).

Photoinduced Oxidative Annulation The compound is utilized in photoinduced direct oxidative annulation processes to access highly functionalized polyheterocyclic compounds. This method demonstrates the compound's utility in creating complex molecular structures without the need for transition metals or oxidants (Zhang et al., 2017).

Synthesis and Antimicrobial Activities Derivatives of this compound have been synthesized and evaluated for antimicrobial and anticancer activities. These studies involve in silico and in vitro analyses, showcasing the compound's relevance in medicinal chemistry (Rathinamanivannan et al., 2019).

Electrochemical Polymerization and Capacitance Properties A new simple hybrid poly(2-(thiophen-2-yl)furan) was synthesized from a similar compound, demonstrating enhanced specific capacitance and stability in electrolytes. This research contributes to the development of materials for supercapacitor applications (Mo et al., 2015).

Crystal Structure Analysis in Material Science The crystal structure of derivatives of thiophene-based compounds has been studied, highlighting their wide spectrum of biological activities and applications in material science, such as in thin-film transistors and solar cells (Nagaraju et al., 2018).

Enzyme Inhibitory Activity and Molecular Docking Analysis Thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activities, with molecular docking studies revealing significant interactions at enzyme active sites. This research contributes to the development of enzyme inhibitors in pharmacology (Cetin et al., 2021).

Safety and Hazards

Future Directions

Thiophene-based analogs, including potentially 1-(Thiophen-3-yl)butan-1-one, are of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity .

Mechanism of Action

Target of Action

Thiophene derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that thiophene derivatives can interact with their targets and cause various biological changes .

Biochemical Pathways

Thiophene derivatives have been reported to possess a wide range of therapeutic properties, indicating that they likely interact with multiple biochemical pathways .

Result of Action

Thiophene derivatives have been reported to exhibit various biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Biochemical Analysis

Biochemical Properties

Thiophene derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer

Cellular Effects

Given the wide range of therapeutic properties exhibited by thiophene derivatives , it is plausible that 1-(Thiophen-3-yl)butan-1-one could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name |

1-thiophen-3-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-2-3-8(9)7-4-5-10-6-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHQDWLWFUEEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854468-08-9 | |

| Record name | 1-(thiophen-3-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2958119.png)

![4-(N,N-diallylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2958123.png)

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2958124.png)

![2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2958126.png)

![4-[2-(2-Hydroxy-2-methylcyclohexyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2958130.png)